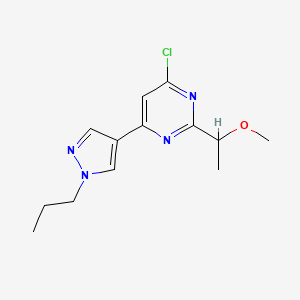
6-Cyclopentyl-2-(1-methoxyethyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopentyl-2-(1-methoxyethyl)pyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopentyl group at the 6-position, a methoxyethyl group at the 2-position, and an amine group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-2-(1-methoxyethyl)pyrimidin-4-amine can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halide.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using methoxyethyl halide.
Introduction of the Amine Group: The amine group can be introduced via a reduction reaction of a nitro precursor or through direct amination.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6-Cyclopentyl-2-(1-methoxyethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halides, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
科学的研究の応用
6-Cyclopentyl-2-(1-methoxyethyl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Cyclopentyl-2-(1-methoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
6-Cyclopentyl-2-(1-methoxyethyl)pyrimidin-4-amine: Unique due to its specific substitution pattern on the pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with a different ring system.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another similar compound with a different ring system and substitution pattern.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C12H19N3O |
|---|---|
分子量 |
221.30 g/mol |
IUPAC名 |
6-cyclopentyl-2-(1-methoxyethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H19N3O/c1-8(16-2)12-14-10(7-11(13)15-12)9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H2,13,14,15) |
InChIキー |
BCNBHDUHOCCQEJ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC(=CC(=N1)N)C2CCCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11782383.png)
![7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782386.png)
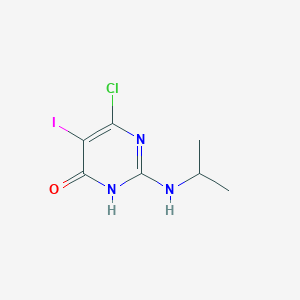
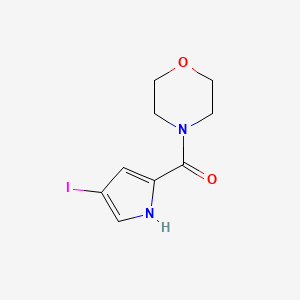
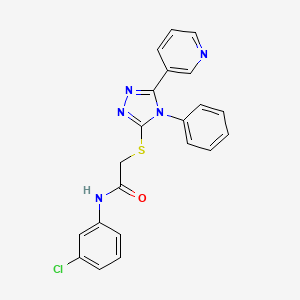

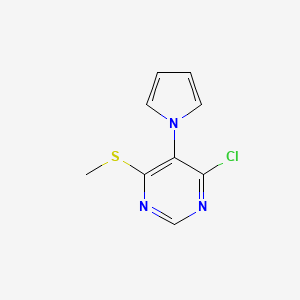

![tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B11782431.png)
